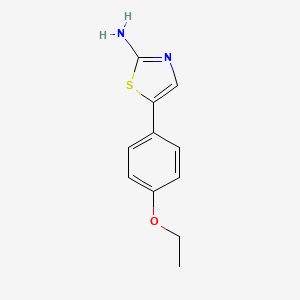
(1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a cyclopropyl group bonded to a bromophenyl moiety and a tert-butyl-dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromophenylcyclopropane with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromophenylcyclopropane+tert-butyl-dimethylsilyl chlorideBasethis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The cyclopropyl group can be oxidized under specific conditions to form cyclopropanone derivatives.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
- Substituted phenylcyclopropane derivatives
- Cyclopropanone derivatives
- Reduced phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic systems, while the cyclopropyl group can participate in ring-opening reactions under specific conditions. The tert-butyl-dimethylsilane group provides steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- (1-Phenylcyclopropoxy)(tert-butyl)dimethylsilane
- (1-(4-Chlorophenyl)cyclopropoxy)(tert-butyl)dimethylsilane
- (1-(4-Methylphenyl)cyclopropoxy)(tert-butyl)dimethylsilane
Uniqueness:
- The presence of the bromine atom in (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane imparts unique reactivity compared to its chloro and methyl analogs.
- The compound’s ability to undergo specific substitution, oxidation, and reduction reactions distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C15H23BrOSi |
|---|---|
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
[1-(4-bromophenyl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H23BrOSi/c1-14(2,3)18(4,5)17-15(10-11-15)12-6-8-13(16)9-7-12/h6-9H,10-11H2,1-5H3 |
InChI-Schlüssel |
QNKNOGXQPRRBNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)

![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)










![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
